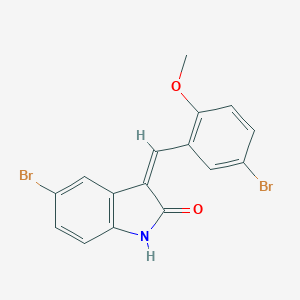
(3Z)-5-bromo-3-(5-bromo-2-methoxybenzylidene)-1,3-dihydro-2H-indol-2-one
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
(3Z)-5-bromo-3-(5-bromo-2-methoxybenzylidene)-1,3-dihydro-2H-indol-2-one, also known as BMBI, is a synthetic compound that has been studied for its potential applications in scientific research. This compound belongs to the family of indole derivatives and has shown promising results in various studies. In
作用機序
The mechanism of action of (3Z)-5-bromo-3-(5-bromo-2-methoxybenzylidene)-1,3-dihydro-2H-indol-2-one is not fully understood, but it is believed to involve the inhibition of PKC. PKC is involved in various cellular processes, including cell proliferation, differentiation, and apoptosis. By inhibiting PKC, (3Z)-5-bromo-3-(5-bromo-2-methoxybenzylidene)-1,3-dihydro-2H-indol-2-one may disrupt these processes, leading to its observed effects on tumor growth and inflammation.
Biochemical and Physiological Effects:
(3Z)-5-bromo-3-(5-bromo-2-methoxybenzylidene)-1,3-dihydro-2H-indol-2-one has been shown to exhibit antitumor effects in various cancer cell lines, including breast, lung, and colon cancer. It has also been found to exhibit anti-inflammatory effects by reducing the production of pro-inflammatory cytokines. Additionally, (3Z)-5-bromo-3-(5-bromo-2-methoxybenzylidene)-1,3-dihydro-2H-indol-2-one has been shown to exhibit antioxidant properties by scavenging reactive oxygen species. These effects suggest that (3Z)-5-bromo-3-(5-bromo-2-methoxybenzylidene)-1,3-dihydro-2H-indol-2-one may have potential applications in cancer treatment and inflammation-related diseases.
実験室実験の利点と制限
One advantage of using (3Z)-5-bromo-3-(5-bromo-2-methoxybenzylidene)-1,3-dihydro-2H-indol-2-one in lab experiments is its potential as a fluorescent probe for imaging studies. Additionally, (3Z)-5-bromo-3-(5-bromo-2-methoxybenzylidene)-1,3-dihydro-2H-indol-2-one has been shown to exhibit potent antitumor and anti-inflammatory effects, making it a promising compound for further research. However, one limitation of using (3Z)-5-bromo-3-(5-bromo-2-methoxybenzylidene)-1,3-dihydro-2H-indol-2-one in lab experiments is its low solubility in water, which may affect its bioavailability and limit its use in certain applications.
将来の方向性
There are several future directions for the research of (3Z)-5-bromo-3-(5-bromo-2-methoxybenzylidene)-1,3-dihydro-2H-indol-2-one. One direction is to further investigate its potential as a PKC inhibitor and its effects on cellular processes. Another direction is to explore its potential as a fluorescent probe for imaging studies. Additionally, further studies are needed to determine the optimal dosage and administration route for (3Z)-5-bromo-3-(5-bromo-2-methoxybenzylidene)-1,3-dihydro-2H-indol-2-one in various applications. Finally, more research is needed to investigate its potential applications in other scientific fields, such as neurobiology and immunology.
Conclusion:
In conclusion, (3Z)-5-bromo-3-(5-bromo-2-methoxybenzylidene)-1,3-dihydro-2H-indol-2-one is a synthetic compound that has shown promising results in various scientific studies. Its potential applications in cancer treatment, inflammation-related diseases, and imaging studies make it a promising compound for further research. However, more studies are needed to fully understand its mechanism of action, optimal dosage, and potential applications in other scientific fields.
合成法
(3Z)-5-bromo-3-(5-bromo-2-methoxybenzylidene)-1,3-dihydro-2H-indol-2-one can be synthesized through a multi-step process starting with 5-bromo-2-methoxybenzaldehyde and 5-bromoindole-3-acetic acid. The reaction involves the use of various reagents and catalysts, including acetic anhydride, sodium acetate, and palladium on carbon. The final product is obtained through recrystallization and purification processes. The yield of the synthesis method ranges from 50-70%.
科学的研究の応用
(3Z)-5-bromo-3-(5-bromo-2-methoxybenzylidene)-1,3-dihydro-2H-indol-2-one has been studied for its potential applications in various scientific fields, including medicinal chemistry, pharmacology, and biochemistry. It has been found to exhibit antitumor, anti-inflammatory, and antioxidant properties. (3Z)-5-bromo-3-(5-bromo-2-methoxybenzylidene)-1,3-dihydro-2H-indol-2-one has also shown potential as an inhibitor of protein kinase C (PKC), which is a key enzyme involved in various cellular processes. Additionally, (3Z)-5-bromo-3-(5-bromo-2-methoxybenzylidene)-1,3-dihydro-2H-indol-2-one has been studied for its potential as a fluorescent probe for imaging studies.
特性
製品名 |
(3Z)-5-bromo-3-(5-bromo-2-methoxybenzylidene)-1,3-dihydro-2H-indol-2-one |
|---|---|
分子式 |
C16H11Br2NO2 |
分子量 |
409.07 g/mol |
IUPAC名 |
(3Z)-5-bromo-3-[(5-bromo-2-methoxyphenyl)methylidene]-1H-indol-2-one |
InChI |
InChI=1S/C16H11Br2NO2/c1-21-15-5-3-10(17)6-9(15)7-13-12-8-11(18)2-4-14(12)19-16(13)20/h2-8H,1H3,(H,19,20)/b13-7- |
InChIキー |
DHAZADOCYBAZEV-QPEQYQDCSA-N |
異性体SMILES |
COC1=C(C=C(C=C1)Br)/C=C\2/C3=C(C=CC(=C3)Br)NC2=O |
SMILES |
COC1=C(C=C(C=C1)Br)C=C2C3=C(C=CC(=C3)Br)NC2=O |
正規SMILES |
COC1=C(C=C(C=C1)Br)C=C2C3=C(C=CC(=C3)Br)NC2=O |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



![10-Bromo-3-(hexylthio)-6-(5-methyl-2-furyl)-6,7-dihydro[1,2,4]triazino[5,6-d][3,1]benzoxazepine](/img/structure/B307934.png)
![2-[2-(1,3-Benzodioxol-5-yl)vinyl]-8-quinolinyl 2-chlorobenzyl ether](/img/structure/B307935.png)
![1-[6-(2,5-dimethoxyphenyl)-3-(hexylsulfanyl)[1,2,4]triazino[5,6-d][3,1]benzoxazepin-7(6H)-yl]ethanone](/img/structure/B307937.png)
![3-(Methylsulfanyl)-7-propionyl-6-(2-propoxyphenyl)-6,7-dihydro[1,2,4]triazino[5,6-d][3,1]benzoxazepine](/img/structure/B307938.png)
![4-Bromo-2-ethoxy-6-[3-(methylsulfanyl)-7-propanoyl-6,7-dihydro[1,2,4]triazino[5,6-d][3,1]benzoxazepin-6-yl]phenyl propanoate](/img/structure/B307941.png)
![6-(6-Methyl-2-pyridinyl)-3-(methylsulfanyl)-7-propionyl-6,7-dihydro[1,2,4]triazino[5,6-d][3,1]benzoxazepine](/img/structure/B307943.png)
![6-(2,4-Dichlorophenyl)-3-(methylsulfanyl)-7-propionyl-6,7-dihydro[1,2,4]triazino[5,6-d][3,1]benzoxazepine](/img/structure/B307947.png)
![6-(2-Methoxy-1-naphthyl)-3-(methylsulfanyl)-7-propionyl-6,7-dihydro[1,2,4]triazino[5,6-d][3,1]benzoxazepine](/img/structure/B307949.png)
![1-[6-(2,4-dichlorophenyl)-3-(hexylsulfanyl)[1,2,4]triazino[5,6-d][3,1]benzoxazepin-7(6H)-yl]ethanone](/img/structure/B307951.png)
![6-[5-(4-Chlorophenyl)-2-furyl]-3-(methylsulfanyl)-7-propionyl-6,7-dihydro[1,2,4]triazino[5,6-d][3,1]benzoxazepine](/img/structure/B307952.png)
![(5Z)-2-(4-fluoroanilino)-5-[(6-nitro-1,3-benzodioxol-5-yl)methylidene]-1,3-thiazol-4-one](/img/structure/B307953.png)
![Methyl 4-[3-(methylsulfanyl)-7-propanoyl-6,7-dihydro[1,2,4]triazino[5,6-d][3,1]benzoxazepin-6-yl]benzoate](/img/structure/B307954.png)
![3-(Methylsulfanyl)-7-propionyl-6-(3,4,5-trimethoxyphenyl)-6,7-dihydro[1,2,4]triazino[5,6-d][3,1]benzoxazepine](/img/structure/B307955.png)
![3-[3-(Methylsulfanyl)-7-propanoyl-6,7-dihydro[1,2,4]triazino[5,6-d][3,1]benzoxazepin-6-yl]phenyl propanoate](/img/structure/B307956.png)